An In-depth Technical Guide to 1-Amino-2-propanol and its Hydrochloride Salt
An In-depth Technical Guide to 1-Amino-2-propanol and its Hydrochloride Salt
Disclaimer: The initial query referenced CAS number 7780-04-3 in conjunction with 2-Propanol, 1-amino-, hydrochloride. It is critical to note that CAS 7780-04-3 is authoritatively assigned to Cadmium chlorate , a distinct and hazardous inorganic compound. The correct CAS number for racemic 1-Amino-2-propanol is 78-96-6 .[1][2][3][4][5] This guide will focus on the properties and applications of 1-Amino-2-propanol and its hydrochloride salt, addressing the initial CAS number discrepancy to ensure scientific accuracy.
Introduction
1-Amino-2-propanol, also known by synonyms such as isopropanolamine (MIPA) and α-aminoisopropyl alcohol, is a versatile amino alcohol with significant utility across various industrial and research sectors.[6][7][8] Its bifunctional nature, possessing both a primary amine and a secondary alcohol, allows it to serve as a key intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, and as a functional ingredient in formulations like coatings, metalworking fluids, and personal care products.[2][8] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety considerations for 1-Amino-2-propanol and its hydrochloride salt, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
1-Amino-2-propanol is a chiral compound, existing as a racemic mixture of (R)- and (S)-enantiomers, as well as in its enantiomerically pure forms.[2] The physical and chemical properties are crucial for its application and safe handling.
General Properties
The compound is a colorless liquid with a characteristic slight ammonia-like or fishy odor.[5][6][8] It is less dense than water but is freely soluble in water and other polar organic solvents.[6][9] This solubility is a key attribute for its use in aqueous formulations.
Tabulated Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₃H₉NO | [2][3] |
| Molar Mass | 75.111 g·mol⁻¹ | [2] |
| CAS Number (Racemate) | 78-96-6 | [2][3][4] |
| CAS Number (R-enantiomer) | 2799-16-8 | [2] |
| CAS Number (S-enantiomer) | 2799-17-9 | [2][9] |
| Appearance | Colorless liquid | [6] |
| Odor | Slight ammonia-like | [5][6] |
| Density | 0.961 - 0.973 g/mL | [2][6] |
| Melting Point | 1.74 °C (35.13 °F) | [2][6] |
| Boiling Point | 159.46 °C (319.03 °F) | [2][6] |
| Flash Point | 77 °C (171 °F) | [2][5] |
| Solubility in Water | Soluble | [2] |
| logP (Octanol/Water) | -0.96 (experimental) | [4] |
| Vapor Pressure | <1 mmHg at 20 °C | [6] |
| Refractive Index (nD) | 1.4479 | [2] |
The hydrochloride salt, 1-Amino-2-propanol hydrochloride, has a molecular formula of C₃H₁₀ClNO and a molar mass of 111.57 g/mol .[10]
Synthesis and Reactivity
Synthesis of 1-Amino-2-propanol
The most common industrial synthesis of racemic 1-Amino-2-propanol involves the nucleophilic ring-opening of propylene oxide with aqueous ammonia.[2] This reaction is straightforward and provides the target molecule in good yield.
Caption: Synthesis of 1-Amino-2-propanol.
Chiral synthesis of specific enantiomers is of particular importance for pharmaceutical applications. One method involves the reaction of trifluoroacetamide with a chiral epoxypropane, followed by hydrolysis to yield the desired enantiomer of 1-amino-2-propanol.[11]
Synthesis of 1-Amino-2-propanol Hydrochloride
The hydrochloride salt can be prepared by reacting 1-Amino-2-propanol with hydrochloric acid. A documented process involves the slow addition of the amine to aqueous hydrochloric acid, followed by reflux and subsequent removal of water to yield the hydrochloride salt as a viscous oil-like liquid.[12]
Experimental Protocol: Synthesis of (S)-1-Amino-2-propanol Hydrochloride [12]
-
Slowly add (S)-1-methoxy-2-propylamine (1 equivalent) to a 37% aqueous solution of hydrochloric acid (2.5 equivalents), ensuring the temperature remains below 30°C.
-
Heat the reaction mixture to reflux (approximately 100°C) and maintain for 48 hours.
-
Cool the mixture to room temperature.
-
Distill off the water under reduced pressure to obtain (S)-1-Amino-2-propanol hydrochloride.
Reactivity Profile
As an aminoalcohol, 1-Amino-2-propanol exhibits the reactivity of both amines and alcohols. The amino group imparts basicity, allowing it to neutralize acids in exothermic reactions to form salts.[8] It can be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[8] The hydroxyl group can undergo esterification and etherification reactions.
Applications in Research and Drug Development
The unique structure of 1-Amino-2-propanol makes it a valuable building block in organic synthesis and drug development.
Pharmaceutical Intermediate
Chiral 1-Amino-2-propanol is a crucial intermediate in the synthesis of several pharmaceutical drugs.[2] Notably, it is a key component in the synthesis of the anti-AIDS drug Tenofovir.[11] Its stereochemistry is significant, as different enantiomers can exhibit varied biological activities.[9]
Caption: Role in Pharmaceutical Synthesis.
Other Applications
Beyond pharmaceuticals, 1-Amino-2-propanol is widely used as:
-
A buffering agent: Its basic nature makes it suitable for controlling pH in various formulations.[2]
-
A solubilizer: It is effective at solubilizing oils and fats, leading to its use in neutralizing fatty acids and sulfonic acid-based surfactants.[2]
-
An additive in industrial products: It is found in metalworking fluids, waterborne coatings, personal care products, and specialized cleaning compounds.[2][8]
Analytical Characterization
The characterization of 1-Amino-2-propanol and its derivatives typically involves standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and purity of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine and hydroxyl).
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For assessing purity and separating enantiomers (using a chiral column).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Safety and Handling
1-Amino-2-propanol is classified as a hazardous substance and requires careful handling.
Hazard Identification
-
Skin and Eye Damage: It is corrosive and can cause severe skin burns and serious eye damage.[7][13][14]
-
Toxicity: It is harmful if swallowed or in contact with skin.[13] Inhalation of vapors can cause irritation to the respiratory system.[7]
-
Flammability: It is a combustible liquid and can form explosive mixtures with air upon intense heating.[13]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14] In areas with potential for vapor inhalation, use a full-face respirator.[14]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[13]
-
Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[13] Keep away from heat, sparks, and open flames.[13] It is corrosive to metals, so appropriate containers should be used.[6]
-
Spill Management: In case of a spill, contain and absorb with an inert material.[7] Avoid breathing vapors and ensure personal protective equipment is worn during cleanup.[7]
First Aid Measures
-
Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water.[14]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical assistance.[14]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[14]
Conclusion
1-Amino-2-propanol is a fundamentally important chemical with a broad spectrum of applications, most notably as a chiral building block in the pharmaceutical industry. Its unique combination of an amino and a hydroxyl group on a simple three-carbon backbone provides a versatile platform for chemical synthesis. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development. The hydrochloride salt offers an alternative form with different physical properties that may be advantageous in specific applications.
References
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Wikipedia. (n.d.). 1-Aminopropan-2-ol. Retrieved from [Link]
- Iida, K., Nakajima, Y., & Kajiwara, M. (2008). Synthesis of 1-Amino-2-[3-13C]propanol Hydrochloride: Completion of Synthetic Methods for all of its 13C- and 15N-Isotopomers. Current Radiopharmaceuticals, 1(2), 120-121.
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Patsnap. (2020, August 25). Preparation method of chiral 1-amino-2-propanol. Retrieved from [Link]
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HiMedia Laboratories. (n.d.). (±)-1-Amino-2-propanol. Retrieved from [Link]
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PubChem. (n.d.). 1-Amino-2-propanol. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1-AMINO-2-PROPANOL. Retrieved from [Link]
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LookChem. (n.d.). Cas 78-96-6,Amino-2-propanol. Retrieved from [Link]
- Google Patents. (n.d.). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
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PubChem. (n.d.). 2-Propanol, 1-amino-, hydrochloride (1:1). Retrieved from [Link]
-
ResearchGate. (2025, August 7). Resolution of racemic 1-amino-2-propanol. Retrieved from [Link]
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